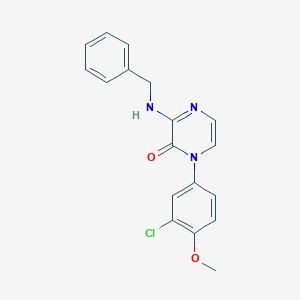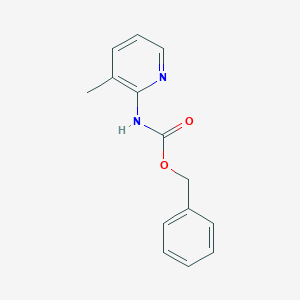![molecular formula C18H17ClN2O5S B2742232 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-chlorobenzenesulfonamide CAS No. 954609-04-2](/img/structure/B2742232.png)
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-chlorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of benzo[d][1,3]dioxol-5-ylmethyl . Benzo[d][1,3]dioxol-5-ylmethyl is a common moiety in many bioactive compounds .
Synthesis Analysis
Compounds with similar structures have been synthesized via a Pd-catalyzed C-N cross-coupling . This method is commonly used in the synthesis of complex organic compounds.Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Benzenesulfonamide derivatives have been synthesized with potential anticancer activity. These compounds showed remarkable activity against various human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. The synthesis of these derivatives involves strategic modification to enhance their anticancer efficacy, highlighting the importance of chemical structure in drug development for cancer treatment (J. Sławiński, B. Żołnowska, C. Orlewska, J. Chojnacki, 2012).
Anti-Inflammatory and Antiviral Applications
Certain celecoxib derivatives, including benzenesulfonamide compounds, were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. These compounds were tested for gastric toxicity, and some showed promising results in inhibiting HCV NS5B RdRp activity, suggesting potential for development into therapeutic agents for treating inflammation and viral infections (Ş. Küçükgüzel, I. Coskun, S. Aydin, et al., 2013).
Antimicrobial Activity
Research on benzenesulfonamide derivatives has also highlighted their potential antimicrobial activity. These compounds were synthesized and evaluated against various bacterial and fungal strains, with some showing significant antimicrobial properties. This suggests their potential application in developing new antimicrobial agents to combat resistant microbial strains (A.O. Ijuomah, D. C. Ike, M. Obi, 2022).
Wirkmechanismus
Target of Action
The compound, also known as N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-4-chlorobenzene-1-sulfonamide, is a part of a series of 1-benzo[1,3]dioxol-5-yl-indoles . The primary targets of these compounds are microtubules and their component protein, tubulin . Tubulin is a leading target for anticancer agents .
Mode of Action
Microtubule-targeting agents, like this compound, cause mitotic blockade and cell apoptosis by modulating microtubule assembly . This modulation is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure . Further mechanistic studies revealed that similar compounds caused cell cycle arrest at the S phase and induced apoptosis in cancer cells .
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and apoptosis. By interacting with tubulin, it disrupts the normal function of microtubules, which are essential for cell division . This disruption leads to cell cycle arrest and eventually apoptosis .
Pharmacokinetics
Similar compounds have been found to exhibit good selectivity between cancer cells and normal cells This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
The result of the compound’s action is the inhibition of cell division and the induction of apoptosis in cancer cells . This leads to a decrease in the proliferation of cancer cells and potentially to the shrinkage of tumors .
Eigenschaften
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5S/c19-13-1-4-15(5-2-13)27(23,24)20-9-12-7-18(22)21(10-12)14-3-6-16-17(8-14)26-11-25-16/h1-6,8,12,20H,7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZMLDLBQJEHDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (3aR,6aS)-2-oxo-3-(pyrrolidin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate](/img/structure/B2742152.png)
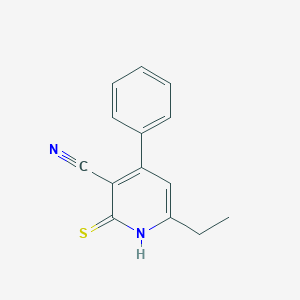
![1-(4-bromophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2742156.png)
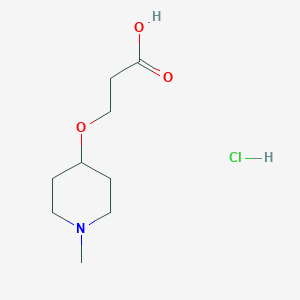
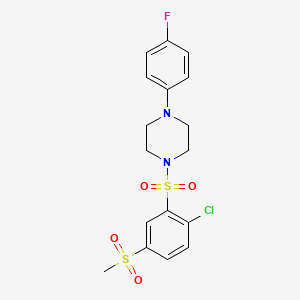
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2742160.png)
![2-Hexyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride](/img/structure/B2742163.png)
